molecular formula C11H7FN2O B1372024 2-(4-Fluorobenzoyl)pyrimidine CAS No. 1182748-63-5

2-(4-Fluorobenzoyl)pyrimidine

Cat. No.: B1372024
CAS No.: 1182748-63-5
M. Wt: 202.18 g/mol
InChI Key: VWPIUVPYXFOGMA-UHFFFAOYSA-N
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Description

“2-(4-Fluorobenzoyl)pyrimidine” is a chemical compound with the CAS Number: 1182748-63-5 . It is used in various scientific and industrial applications .


Synthesis Analysis

Pyrimidine derivatives have been synthesized using various methods . For instance, one study synthesized new pyrimidine derivatives and evaluated their antifungal activities against fourteen phytopathogenic fungi . Another study discussed the synthesis of pyrimidines from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been determined using various techniques . For example, one study determined the molecular structure of a pyrimidine derivative using single crystal X-ray diffraction studies .


Chemical Reactions Analysis

Pyrimidine derivatives have been involved in various chemical reactions . For instance, one study discussed the synthesis of pyrimidines from ethyl cyanoacetate . Another study discussed the synthesis of pyrimidines from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various sources .

Scientific Research Applications

Anticonvulsant and Antidepressant Activities

Pyrido[2,3-d]pyrimidine derivatives, which include 2-(4-Fluorobenzoyl)pyrimidine, have been evaluated for their potential as anticonvulsants and antidepressants. Studies have found that certain derivatives exhibit significant anticonvulsant activity, surpassing the efficacy of reference drugs like carbamazepine. Additionally, some compounds have shown potent antidepressant properties, comparable to fluoxetine, a commonly prescribed antidepressant (Zhang, Wang, Wen, Li, & Quan, 2016).

Anti-inflammatory and Antinociceptive Activity

Another application of this compound derivatives is in the realm of anti-inflammatory and antinociceptive activities. These compounds have demonstrated significant effectiveness in reducing inflammation and pain, with some displaying lower ulcerogenic activity and higher safety profiles compared to other derivatives (Alam, Khan, Siddiqui, & Ahsan, 2010).

Herbicidal Activity

The herbicidal properties of 3-Chloro-4-fluorobenzoylthiourea, synthesized from a reaction involving this compound, have been identified. Preliminary biological tests show that this compound exhibits good herbicidal activity, demonstrating its potential use in agricultural applications (Chang-chun, 2006).

Antitumor Activity

Research has also explored the antitumor activities of this compound derivatives. These compounds have been synthesized and evaluated for their inhibitory effects on tumor cell lines, with some showing significant cytostatic activities against a range of cancer cells, including breast, liver, and prostate cancer (Krištafor, Gazivoda Kraljević, Makuc, Plavec, Šuman, Kralj, & Raić-Malić, 2009).

Fluorescent Property for Biomarkers

This compound derivatives have been studied for their fluorescent properties, making them potential candidates for use as biomarkers and photochemical sensors. The hydroxymethyl group in these compounds acts as an enhancer of fluorescence intensity, broadening their applications in biochemical and medical research (Velázquez-Olvera, Salgado-Zamora, Velázquez-Ponce, Campos-Aldrete, Reyes-Arellano, & Pérez-González, 2012).

Inhibitors of Human Dihydroorotate Dehydrogenase

Imidazo[1,2-a]pyrimidine derivatives, which may include this compound, have been identified as inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway. This inhibition has shown promise in antiviral activities, particularly against measles virus (Munier-Lehmann, Lucas-Hourani, Guillou, Helynck, Zanghi, Noel, Tangy, Vidalain, & Janin, 2015).

Mechanism of Action

Target of Action

The primary targets of 2-(4-Fluorobenzoyl)pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Mode of Action

This compound, as a pyrimidine derivative, exerts its potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound can control cell growth and metabolism, which is particularly relevant in the context of cancer treatment .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving protein kinases. These pathways are crucial for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The inhibition of protein kinases by this compound can disrupt these pathways, leading to changes in cell growth and metabolism .

Pharmacokinetics

It’s worth noting that pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of protein kinases. This inhibition can control cell growth and metabolism, which can be particularly beneficial in the context of cancer treatment . By disrupting the normal function of protein kinases, this compound can potentially slow or stop the growth of cancer cells .

Action Environment

It’s known that factors such as ph, alkalinity, and the presence of certain ions can influence the degradation of pyrimidines

Safety and Hazards

The safety and hazards associated with “2-(4-Fluorobenzoyl)pyrimidine” can be found in various sources .

Future Directions

Pyrimidine derivatives have potential for future research and development . For instance, one study discussed the potential of pyrimidine derivatives as antifungal agents . Another study discussed the potential of pyrimidine derivatives in the context of their anti-inflammatory activities .

Biochemical Analysis

Biochemical Properties

2-(4-Fluorobenzoyl)pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The compound’s interaction with these enzymes involves the inhibition of phosphate transfer from ATP to amino acids such as tyrosine, serine, and threonine residues in protein substrates. This inhibition can disrupt cellular signaling processes, leading to various biological effects.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of protein kinases can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies . Additionally, it can induce apoptosis (programmed cell death) in cancer cells, further highlighting its therapeutic potential.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, preventing the phosphorylation of target proteins. This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cell growth and survival . The compound’s ability to inhibit specific protein kinases makes it a valuable tool for studying cellular signaling mechanisms and developing targeted therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, it may degrade into other products, which can affect its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit protein kinases and suppress tumor growth without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, which are involved in the de novo synthesis of pyrimidine nucleotides . The compound’s effects on these metabolic pathways can influence metabolic flux and metabolite levels, potentially impacting cellular energy production and nucleotide synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biological activity and therapeutic potential . Understanding the transport and distribution mechanisms of the compound is crucial for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic use.

Properties

IUPAC Name

(4-fluorophenyl)-pyrimidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O/c12-9-4-2-8(3-5-9)10(15)11-13-6-1-7-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPIUVPYXFOGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.